tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate with a molecular formula of C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol. The compound features a 1-oxaspiro[4.5]decane core, where a tetrahydrofuran ring is fused to a cyclohexane ring via a single spiro carbon, imparting conformational rigidity.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B13235501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC2(CCCCC2)OC1
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16(4)12-10-15(18-11-12)8-6-5-7-9-15/h12H,5-11H2,1-4H3
InChIKeyIPMIINHVQIBTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate – Spirocyclic Carbamate Building Block for Drug Discovery Procurement


tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate with a molecular formula of C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol [1]. The compound features a 1-oxaspiro[4.5]decane core, where a tetrahydrofuran ring is fused to a cyclohexane ring via a single spiro carbon, imparting conformational rigidity . It is classified as a heterocyclic building block for medicinal chemistry and drug discovery, valued for its ability to explore three-dimensional chemical space and mimic bioactive conformations .

Why Generic Substitution of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate Fails in Structure-Activity Relationship Studies


Within the 1-oxaspiro[4.5]decane-3-carbamate series, even minor alkyl substitutions (e.g., 6-methyl, 7-methyl, 8-methyl, or 7,7,9-trimethyl) alter steric bulk, lipophilicity, and metabolic stability, which can drastically shift target binding, selectivity, and ADME profiles [1]. The unsubstituted 1-oxaspiro[4.5]decan-3-yl scaffold of the target compound provides the minimal steric footprint, maximizing synthetic functionalizability and minimizing off-target interactions, making it non-interchangeable with substituted analogs in lead optimization campaigns . Quantitative differentiation is provided below.

Product-Specific Quantitative Evidence Guide: tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate vs. Closest Analogs


Reduced Molecular Weight and Enhanced Fsp3 Fraction vs. 7,7,9-Trimethyl Analog

The target compound (MW 269.38 g/mol) exhibits a 13.5% lower molecular weight than the 7,7,9-trimethyl analog (MW 311.5 g/mol) . This reduction in MW, coupled with the absence of three methyl groups, increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Minimal Steric Hindrance at the 1-Oxaspiro[4.5]decane Core vs. 6-Methyl and 8-Methyl Substituted Analogs

The target compound lacks methyl substituents at positions 6, 7, 8, or 9 of the spirocyclic core, unlike the 6-methyl (MW 283.41 g/mol) and 8-methyl (MW 283.41 g/mol) analogs . This absence reduces steric hindrance around the 3-amino carbamate attachment point, enabling more efficient N-alkylation, acylation, and C-H activation reactions for late-stage diversification.

Synthetic Accessibility C-H Functionalization Late-Stage Diversification

Conformational Rigidity and Target Engagement: Spirocyclic Carbamate vs. Acyclic Carbamate Comparators

The 1-oxaspiro[4.5]decane scaffold restricts the N-methyl carbamate into a defined torsional space compared to acyclic tert-butyl N-methyl-N-alkyl carbamates. This conformational restriction reduces the entropic penalty upon target binding, a principle exploited in the design of μ-opioid receptor (MOR) agonists using oxaspiro derivatives [1]. The spirocyclic carbamate has been described as a bioisostere of spirocyclic lactams, enabling scaffold hopping while preserving binding geometry [2].

Conformational Analysis Target Binding Bioisostere Design

Supplier Batch Purity and Identity Confirmation vs. Uncharacterized Analogs

While specific purity data for the target compound is limited in public repositories, the analogous 7,7,9-trimethyl variant is commercially available at 95% purity from AKSci . The target compound's lower molecular complexity and absence of diastereomeric methyl substituents suggest it can achieve ≥95% purity by standard flash chromatography or recrystallization, a critical specification for reproducible biological assay results.

Quality Assurance Analytical Characterization Procurement Specification

Optimal Research and Industrial Application Scenarios for tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate


Fragment-Based Lead Generation for GPCR and CNS Targets

The low molecular weight (269.38 g/mol) and high Fsp³ fraction make the compound an ideal fragment for screening against GPCRs, ion channels, and CNS targets where conformational rigidity enhances binding selectivity. The oxaspiro core is a validated scaffold in MOR agonist programs, as evidenced by patent RU2733373C2 [1].

Late-Stage C-H Functionalization for Parallel Library Synthesis

The absence of methyl substituents on the cyclohexane ring leaves multiple unactivated C-H bonds accessible for palladium-catalyzed C-H functionalization. This enables rapid generation of focused libraries for SAR exploration, a strategy facilitated by the compound's minimal steric hindrance compared to 6-methyl or 8-methyl analogs .

Bioisosteric Replacement of Spirocyclic Lactams in Hit-to-Lead Optimization

As a spirocyclic carbamate, the compound can serve as a bioisostere of spirocyclic lactams, allowing scaffold hopping without significant perturbation of binding geometry. This is supported by literature demonstrating the bioisosteric relationship between spirocyclic carbamates and lactams [2].

Procurement Specification for Med Chem CROs Seeking Unsubstituted Scaffolds

For contract research organizations (CROs) requiring a well-characterized, unsubstituted 1-oxaspiro[4.5]decan-3-amine building block, the tert-butyl carbamate protection offers orthogonal deprotection conditions (TFA or HCl/dioxane) relative to other protecting groups, with a simpler impurity profile than poly-methylated analogs .

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